2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide
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Overview
Description
2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated pyrazole is reacted with an appropriate amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated pyrazole ring can be reduced to form dechlorinated products.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.
Biology: It may be used in the study of enzyme inhibition and receptor binding due to its structural features.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide: Similar structure but with a bromine atom instead of chlorine.
2-Amino-3-(4-fluoro-1H-pyrazol-1-YL)-2-methylpropanamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide may impart unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its bromine and fluorine analogs.
Properties
Molecular Formula |
C7H11ClN4O |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-amino-3-(4-chloropyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-7(10,6(9)13)4-12-3-5(8)2-11-12/h2-3H,4,10H2,1H3,(H2,9,13) |
InChI Key |
QXLYAFLDWYZWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Cl)(C(=O)N)N |
Origin of Product |
United States |
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